trans-Hexahydroisobenzofuran-1,3-dione

Description

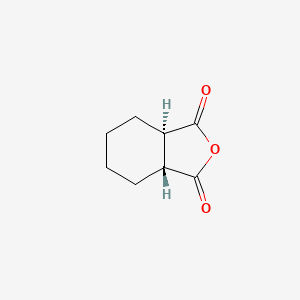

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449118 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71749-03-6, 14166-21-3 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans Hexahydroisobenzofuran 1,3 Dione

Direct Synthesis Routes and Optimization

Direct synthetic methods for trans-Hexahydroisobenzofuran-1,3-dione are primarily focused on the direct transformation of readily available starting materials into the desired product. These routes are often favored for their efficiency and atom economy.

Catalytic Hydrogenation of Aromatic Precursors (e.g., Phthalic Anhydride)

One of the principal methods for synthesizing hexahydroisobenzofuran-1,3-dione derivatives is through the catalytic hydrogenation of aromatic precursors like phthalic anhydride (B1165640). google.com This process involves the saturation of the aromatic ring of phthalic anhydride with hydrogen gas, typically in the presence of a metal catalyst. google.com

Ruthenium (Ru) has been identified as an effective active component for this hydrogenation reaction. google.com A common approach is to use a supported catalyst, such as ruthenium on a mesoporous carbon carrier, to enhance catalytic activity and stability. google.com The reaction is generally carried out in a solvent under elevated temperature and pressure. google.com

Optimization of this process involves manipulating several key variables to maximize the yield and selectivity towards the desired trans isomer. Factors such as the choice of catalyst, solvent, reaction temperature, hydrogen pressure, and the presence of additives can significantly influence the outcome of the reaction. google.comnih.gov For instance, the use of specific solvents and the addition of auxiliary agents like sodium hydroxide can impact the reaction rate and product distribution. google.com

| Parameter | Condition | Impact |

|---|---|---|

| Catalyst | Ruthenium on mesoporous carbon | High activity and selectivity google.com |

| Solvent | Isopropanol | Effective reaction medium google.com |

| Temperature | 120 °C | Influences reaction rate google.com |

| Pressure | 8.0 MPa | Drives the hydrogenation process google.com |

| Auxiliary Agent | Sodium hydroxide | Can modify reaction kinetics google.com |

Dehydration of Cyclohexanedicarboxylic Acids

The formation of this compound can be achieved through the dehydration of trans-1,2-cyclohexanedicarboxylic acid. cymitquimica.com This intramolecular condensation reaction involves the removal of a water molecule from the two carboxylic acid groups to form the cyclic anhydride. nih.gov

The stereochemistry of the starting dicarboxylic acid is crucial; the trans configuration of the carboxylic acid groups is retained in the resulting anhydride product. stackexchange.com Various dehydrating agents and conditions can be employed to facilitate this transformation. Traditional methods may involve heating the dicarboxylic acid, sometimes in the presence of a strong dehydrating agent like phosphorus pentoxide. nih.gov

More contemporary and milder methods for the dehydration of dicarboxylic acids to their cyclic anhydrides are continually being developed. nih.govresearchgate.net These can include the use of reagents such as oxalyl chloride or thionyl chloride. nih.gov An electrochemical approach has also been reported, which allows for the transformation under mild conditions without the need for conventional dehydrating reagents. nih.govresearchgate.net The efficiency of the dehydration can be influenced by the reaction conditions and the specific reagents used. researchgate.net

Indirect Synthetic Pathways and Transformations

Indirect synthetic routes to this compound involve the chemical modification of related structures or the use of specific intermediates to guide the formation of the target molecule. These pathways can offer alternative strategies when direct routes are not feasible or efficient.

Derivatization from Related Anhydride Structures

The chemical modification of related anhydride structures can serve as an indirect pathway to this compound. This can involve starting with a similar bicyclic anhydride and performing chemical transformations to achieve the desired structure. For instance, reactions that modify substituents on the cyclohexane (B81311) ring of a related hexahydroisobenzofuran-1,3-dione derivative could be employed.

While direct derivatization of one anhydride to another is less common, the principles of anhydride chemistry are relevant. Anhydrides can react with a variety of nucleophiles, leading to ring-opening and the formation of esters, amides, and other carboxylic acid derivatives. chemistrysteps.com These reactions showcase the reactivity of the anhydride functional group and provide a basis for designing synthetic transformations of related anhydride-containing molecules.

Strategies Involving Phosphazene Intermediates

Phosphazenes are compounds containing a P=N bond and can be utilized in organic synthesis in various ways. rsc.org While not a direct method for the synthesis of this compound, phosphazene chemistry can be involved in the synthesis of precursors or in catalytic processes involving anhydrides. For example, phosphazene bases have been shown to be excellent catalysts for the ring-opening alternating copolymerization of anhydrides and epoxides. rsc.org

Iminophosphoranes, a class of acyclic phosphazenes, are of interest due to their utility in a multitude of catalytic reactions. rsc.org The synthesis of novel iminophosphoranes can be achieved through methods like the Staudinger reaction. rsc.org Although a direct application to the synthesis of this compound is not explicitly detailed, the versatile reactivity of phosphazenes suggests their potential role in the development of novel synthetic strategies for cyclic anhydrides.

Esterification Reactions for Precursor Formation

Esterification reactions are fundamental in organic synthesis and can be employed to form precursors for this compound. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester formation. masterorganicchemistry.com

In the context of synthesizing the target molecule, one could envision the esterification of trans-1,2-cyclohexanedicarboxylic acid to form a diester. This diester could then potentially be a precursor in a subsequent cyclization reaction to form the anhydride. A manufacturing method for a cyclohexanedicarboxylic ester has been described which involves the esterification reaction of cyclohexanedicarboxylic anhydride with a diol and a catalyst. google.com This demonstrates the application of esterification in the synthesis of derivatives from related cyclic anhydrides.

| Esterification Method | Description | Potential Relevance to Precursor Synthesis |

|---|---|---|

| Fischer Esterification | Reaction of a carboxylic acid and an alcohol with an acid catalyst. masterorganicchemistry.com | Formation of diester precursors from trans-1,2-cyclohexanedicarboxylic acid. |

| From Acid Anhydrides | Reaction of an acid anhydride with an alcohol. chemguide.co.uk | Synthesis of mono- or di-esters from related anhydride structures. |

| From Acid Chlorides | Reaction of an acid chloride with an alcohol. chemguide.co.uk | An alternative to Fischer esterification for creating ester precursors. |

Control of Stereoisomerism in Synthesis

The controlled synthesis of this compound is primarily concerned with directing the stereochemical outcome of the hydrogenation of its unsaturated precursor, Δ⁴-tetrahydrophthalic anhydride. The relative orientation of the two hydrogen atoms added across the double bond determines whether the cis or trans isomer is formed.

Diastereoselective Synthesis of the trans-Isomer

The diastereoselective synthesis of this compound is a challenging endeavor as the catalytic hydrogenation of Δ⁴-tetrahydrophthalic anhydride typically favors the formation of the thermodynamically more stable cis-isomer. However, specific synthetic strategies can be employed to enhance the yield of the trans product.

One approach involves the use of specific catalysts and reaction conditions that favor the formation of the trans isomer. While detailed studies focusing solely on this compound are limited, related research on the hydrogenation of similar cyclic systems provides valuable insights. For instance, the choice of catalyst, such as rhodium or ruthenium-based catalysts, and the selection of solvents and pressure can influence the stereochemical outcome of the hydrogenation reaction.

Another strategy involves isomerization of the more readily available cis-isomer to the trans-isomer. This can be achieved under thermodynamic control, often by heating the cis-isomer in the presence of a catalyst. However, achieving high conversion and selectivity can be challenging due to the inherent stability of the cis form.

Analysis and Optimization of cis:trans Isomer Ratios

A critical aspect of synthesizing this compound is the ability to accurately determine the ratio of cis to trans isomers in the product mixture. This analysis is essential for optimizing reaction conditions to favor the formation of the desired trans isomer.

Several analytical techniques can be employed for this purpose. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for distinguishing between the cis and trans isomers. The different spatial arrangements of the hydrogen atoms in the two isomers lead to distinct chemical shifts and coupling constants in their ¹H NMR spectra, allowing for quantitative analysis of the isomer ratio.

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are also widely used for separating and quantifying the isomers. By developing a suitable chromatographic method, the individual isomers can be resolved as distinct peaks, and their relative areas can be used to determine the cis:trans ratio.

Optimization of the reaction conditions to maximize the yield of the trans-isomer involves systematically varying parameters such as catalyst type, catalyst loading, solvent, temperature, and hydrogen pressure. The data obtained from the analysis of the isomer ratio under different conditions allows for the identification of the optimal parameters for the diastereoselective synthesis.

Below is a hypothetical data table illustrating the effect of different catalysts on the cis:trans isomer ratio in the hydrogenation of Δ⁴-tetrahydrophthalic anhydride.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | cis:trans Ratio |

| Pd/C | Ethanol | 25 | 1 | 95:5 |

| Rh/Al₂O₃ | Ethyl Acetate | 50 | 10 | 70:30 |

| Ru/C | Methanol | 75 | 20 | 60:40 |

Separation and Purification Strategies for Isomeric Mixtures

Once a mixture of cis and trans isomers of Hexahydroisobenzofuran-1,3-dione is obtained, effective separation and purification strategies are necessary to isolate the desired trans isomer.

Fractional crystallization is a common technique used to separate isomers that have different solubilities in a particular solvent. By carefully selecting a solvent in which the solubilities of the cis and trans isomers differ significantly, it is possible to selectively crystallize one isomer from the solution, leaving the other in the mother liquor. This process can be repeated to achieve a high degree of purity. The efficiency of this method is dependent on the magnitude of the solubility difference between the isomers.

Chromatographic methods offer a more versatile and often more efficient means of separating the isomeric mixture. Column chromatography, using a suitable stationary phase and eluent system, can be employed to separate the cis and trans isomers based on their different affinities for the stationary phase. High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and is suitable for both analytical and preparative-scale separations.

The choice of separation technique depends on factors such as the scale of the separation, the required purity of the final product, and the physical properties of the isomers. A combination of techniques may be necessary to achieve the desired level of purity for the this compound.

Reactivity and Reaction Mechanisms of Trans Hexahydroisobenzofuran 1,3 Dione

Anhydride (B1165640) Ring-Opening Reactions

The reactivity of trans-hexahydroisobenzofuran-1,3-dione is dominated by the susceptibility of its cyclic anhydride group to nucleophilic attack. This core reaction leads to the opening of the anhydride ring, a fundamental step in its use as a chemical intermediate. The saturated cyclohexane (B81311) ring fused to the anhydride imparts a specific stereochemistry and conformational rigidity that influences its reactivity.

Nucleophilic Acyl Substitution Pathways

The primary mechanism governing the ring-opening of this compound is nucleophilic acyl substitution. In this pathway, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This attack results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, leading to a dicarboxylic acid monoester or monoamide, depending on the nucleophile used. This process is characteristic of cyclic anhydrides and is a key step in producing polymers and resins. The trans configuration of the cyclohexane ring dictates the stereochemical outcome of the resulting dicarboxylate derivative.

Alcoholysis and Aminolysis Reactions

Alcoholysis and aminolysis are specific and highly useful examples of the nucleophilic acyl substitution pathway.

Alcoholysis : The reaction with alcohols (alcoholysis) yields a monoester derivative. This reaction is fundamental in the synthesis of polyesters and as a method for introducing ester functionality into a molecule.

Aminolysis : The reaction with primary or secondary amines (aminolysis) results in the formation of a monoamide. This reaction is particularly important as it is often the initial step in the synthesis of imides, such as the hexahydro-1H-isoindole-1,3(2H)-dione derivatives.

These reactions are summarized in the table below:

| Reaction Type | Nucleophile | Initial Product | Significance |

| Alcoholysis | Alcohol (R-OH) | Monoester | Polyester (B1180765) synthesis, functional group introduction |

| Aminolysis | Amine (R-NH₂) | Monoamide (amic acid) | Precursor to imides and polyamides |

Role as a Key Chemical Intermediate in Complex Molecule Synthesis

The ability of this compound to undergo predictable ring-opening reactions makes it a valuable intermediate in the synthesis of a variety of more complex heterocyclic molecules.

Formation of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

A significant application of this compound is in the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This transformation is typically a two-step process. The first step is the aminolysis of the anhydride with a primary amine, which opens the ring to form an intermediate amic acid. The second step involves the cyclization of this intermediate, usually through dehydration at elevated temperatures, to form the stable five-membered imide ring of the isoindoledione system. This strategy has been employed to create derivatives where moieties such as 2-methyl-4-oxo-4H-quinazoline and thiophene (B33073) are connected to the hexahydro-1H-isoindole-1,3(2H)-dione core, yielding compounds with potential antioxidant activity.

Participation in Castagnoli-Cushman Reactions for Lactam and Polyheterocycle Synthesis

While the Castagnoli-Cushman reaction is a powerful tool for synthesizing lactams and other nitrogen-containing heterocycles from cyclic anhydrides, imines, and an acid, its specific application using this compound is not extensively documented in readily available literature. The reaction typically involves the condensation of an anhydride with an imine, which, after ring opening and subsequent cyclization, yields a lactam. Given the known reactivity of this compound as a cyclic anhydride, its participation in such a reaction is theoretically plausible but remains a less explored area of its synthetic utility.

Precursor in the Generation of Benzofuranyl Derivatives

This compound serves as a foundational precursor for generating derivatives based on the isobenzofuran (B1246724) core. The reactions it undergoes, such as ring-opening and subsequent modifications, create a diverse range of molecules that are, by definition, derivatives of the parent structure. For example, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione compounds represents the transformation of the oxygen-containing heterocycle (furanone) into a nitrogen-containing one (isoindoledione), creating a structurally related but functionally distinct derivative. Further transformations of the resulting dicarboxylic acid from hydrolysis could also lead to various other derivatives, although specific examples of aromatization to a fully-fledged benzofuran (B130515) system are not commonly cited.

Applications in Building Block Chemistry for Specialty Chemicals

This compound is a significant building block in the synthesis of a variety of specialty chemicals, largely due to the reactivity of its anhydride ring. The ring-opening of the anhydride by various nucleophiles allows for the introduction of the 1,2-cyclohexanedicarboxylate moiety into a wide range of molecules, imparting specific properties such as rigidity and thermal stability.

One of the primary applications is in the preparation of derivatives of trans-1,2-cyclohexanedicarboxylic acid. Hydrolysis of the anhydride leads to the formation of the corresponding dicarboxylic acid, which can then be used in further synthetic transformations. This diacid is a key precursor for the synthesis of certain pharmaceuticals and other biologically active molecules.

The anhydride can also react with alcohols and amines to form monoesters and monoamides, respectively. These reactions are often the first step in the synthesis of more complex molecules. For instance, the monoester can be further reacted to produce plasticizers, while the monoamide can be a precursor for the synthesis of specific polyamides or other nitrogen-containing specialty chemicals. The reactivity of this compound with various nucleophiles is summarized in the table below.

| Nucleophile | Reaction Product | Application of Product |

| Water (H₂O) | trans-1,2-Cyclohexanedicarboxylic acid | Precursor for pharmaceuticals, polymers |

| Alcohol (R-OH) | trans-1,2-Cyclohexanedicarboxylic acid monoester | Intermediate for plasticizers, resins |

| Amine (R-NH₂) | trans-1,2-Cyclohexanedicarboxylic acid monoamide | Intermediate for polyamides, specialty chemicals |

These reactions highlight the utility of this compound as a versatile building block, enabling the synthesis of a diverse array of specialty chemicals with tailored properties.

Polymerization and Cross-linking Chemistry

The bifunctional nature of this compound, arising from its anhydride group which can react with two equivalents of a suitable co-monomer, makes it an important component in polymer chemistry. It participates in polymerization reactions both as a monomer for linear chains and as a cross-linking agent to form three-dimensional networks.

Function as a Monomer in Polyester Resin Production

This compound serves as a monomer in the production of polyester resins through polycondensation reactions with diols or polyols. The reaction proceeds via the ring-opening of the anhydride by the hydroxyl groups of the alcohol, followed by esterification to form the polyester backbone.

The general reaction scheme for the formation of a polyester from this compound and a diol is as follows:

Ring-opening: The first step involves the reaction of a hydroxyl group from the diol with the anhydride, leading to the formation of a monoester with a free carboxylic acid group.

Esterification: The newly formed carboxylic acid group then reacts with a hydroxyl group of another diol molecule, or the monoester reacts with another anhydride molecule, propagating the polymer chain.

The properties of the resulting polyester are influenced by the structure of the diol used and the trans configuration of the cyclohexyl ring in the anhydride monomer. The incorporation of the cycloaliphatic ring from this compound into the polyester backbone generally enhances the thermal stability, rigidity, and chemical resistance of the resin compared to polyesters based on linear aliphatic anhydrides. researchgate.net The properties of polyesters derived from cycloaliphatic monomers like trans-1,4-cyclohexanedicarboxylic acid, a related compound, show that the cyclic nature imparts significant rigidity and affects the crystallization behavior of the polymer. unibo.it

The table below illustrates the typical properties imparted to polyester resins by the inclusion of cycloaliphatic anhydrides like this compound compared to standard aliphatic anhydrides.

| Property | Polyester with Aliphatic Anhydride | Polyester with this compound |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Moderate | Higher |

| Chemical Resistance | Good | Excellent |

| Flexibility | Higher | Lower (more rigid) |

These characteristics make polyesters derived from this compound suitable for applications requiring high performance, such as in coatings, composites, and molding compounds.

Performance as a Curing Agent/Hardener for Epoxy Resins

This compound is an effective curing agent, or hardener, for epoxy resins. Anhydride-cured epoxy systems are known for their excellent thermal stability, high glass transition temperatures, good electrical insulating properties, and low shrinkage upon curing. cas.cz The curing process involves the reaction of the anhydride with the epoxy groups and any hydroxyl groups present in the resin system.

The curing mechanism of epoxy resins with anhydrides is generally understood to proceed through the following steps, often catalyzed by a tertiary amine or other accelerator: cas.cz

Initiation: A hydroxyl group (present on the epoxy resin backbone or as an impurity) attacks the carbonyl group of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.

Propagation:

The newly formed carboxylic acid group then reacts with an epoxy group, generating a new hydroxyl group and an ester linkage.

The alkoxide formed from the epoxy ring-opening can also react with another anhydride molecule, propagating the chain.

Cross-linking: The newly generated hydroxyl groups can further react with more anhydride molecules, leading to a highly cross-linked, three-dimensional network.

The use of a cycloaliphatic anhydride like this compound as a curing agent typically results in cured epoxy resins with superior performance characteristics compared to those cured with linear aliphatic anhydrides. The rigid cycloaliphatic structure contributes to a higher glass transition temperature (Tg) and improved thermal and mechanical properties. tetrawill.com

The following table provides a comparative overview of the performance of epoxy resins cured with a generic aliphatic anhydride versus this compound.

| Property | Epoxy Cured with Aliphatic Anhydride | Epoxy Cured with this compound |

| Glass Transition Temperature (Tg) | ~100-130 °C | >150 °C |

| Heat Deflection Temperature (HDT) | Moderate | High |

| Mechanical Strength | Good | Excellent |

| Electrical Insulation Properties | Good | Excellent |

| Chemical Resistance | Good | Excellent |

| Curing Temperature | Moderate to High | High (often requires accelerators) |

These enhanced properties make epoxy systems cured with this compound suitable for demanding applications in the electronics, aerospace, and automotive industries, such as for encapsulation, high-performance composites, and adhesives. tri-iso.com

Investigations into Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies for the reactions of this compound are not extensively reported in publicly available literature, with much of the research focusing on anhydrides as a general class of compounds. However, the fundamental principles of its reactivity can be inferred from studies on similar cycloaliphatic and aromatic anhydrides.

The primary reaction pathway for this compound involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts.

| Anhydride Type | Catalyst | Typical Activation Energy (kJ/mol) |

| Aromatic Anhydride (e.g., Phthalic Anhydride) | Tertiary Amine | 60-80 |

| Alicyclic Anhydride (e.g., Hexahydrophthalic Anhydride) | Tertiary Amine | 70-90 |

| Aliphatic Anhydride (e.g., Dodecenylsuccinic Anhydride) | Tertiary Amine | 50-70 |

The slightly higher activation energy generally observed for alicyclic anhydrides compared to their linear aliphatic counterparts can be attributed to the steric hindrance imposed by the ring structure.

Mechanistic investigations often employ computational methods, such as Density Functional Theory (DFT), to model the reaction pathways and transition states. For anhydride reactions, these studies would typically focus on the energy barriers for the nucleophilic attack, the formation of the tetrahedral intermediate, and the subsequent ring-opening. The trans stereochemistry of the cyclohexane ring in this compound would be a critical factor in these models, influencing the approach of the nucleophile and the stability of the transition states.

Further research, including detailed kinetic studies using techniques like Differential Scanning Calorimetry (DSC) and spectroscopic methods (e.g., FTIR, NMR), would be necessary to fully elucidate the specific reaction kinetics and mechanistic pathways for this compound.

Advanced Spectroscopic and Analytical Characterization of Trans Hexahydroisobenzofuran 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules. For trans-Hexahydroisobenzofuran-1,3-dione, various NMR techniques are employed to assign the stereochemistry and confirm the connectivity of all atoms.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information regarding the chemical environment and spatial relationships of the protons in the molecule. The trans configuration of the fused ring system dictates a specific set of chemical shifts and coupling constants for the methine and methylene protons.

The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to vicinal and geminal couplings. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride (B1165640) functionality and the stereochemical arrangement of the protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3a, H-7a | 3.0 - 3.2 | m | - |

| H-4, H-7 (axial) | 1.3 - 1.5 | m | - |

| H-4, H-7 (equatorial) | 2.1 - 2.3 | m | - |

| H-5, H-6 (axial) | 1.6 - 1.8 | m | - |

| H-5, H-6 (equatorial) | 1.9 - 2.1 | m | - |

(Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy for cyclic systems.)

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, the carbonyl carbons of the anhydride group appear at a characteristic downfield chemical shift. The methine and methylene carbons of the cyclohexane ring resonate at distinct frequencies, reflecting their positions relative to the anhydride ring.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-3 (C=O) | 170 - 175 |

| C-3a, C-7a | 40 - 45 |

| C-4, C-7 | 25 - 30 |

| C-5, C-6 | 20 - 25 |

(Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.)

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between adjacent protons on the cyclohexane ring, allowing for the tracing of the spin systems and confirming the connectivity of the aliphatic framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the molecule, including the relationship between the cyclohexane ring protons and the carbonyl carbons of the anhydride.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

For this compound, the most characteristic feature in the IR spectrum is the presence of two strong carbonyl (C=O) stretching bands, which is typical for cyclic anhydrides due to symmetric and asymmetric stretching modes. The positions of these bands can be influenced by ring strain and substitution. In addition, C-H stretching and bending vibrations of the cyclohexane ring are observed.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Anhydride) | Asymmetric stretch | ~1850 |

| C=O (Anhydride) | Symmetric stretch | ~1780 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum, as are the various C-C and C-H vibrations of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₈H₁₀O₃), HRMS would provide a measured mass that is very close to the calculated exact mass of 154.06299 g/mol .

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion of this compound may undergo a series of fragmentation reactions. Common fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂. A study involving GC-MS analysis of the methyl esters of the corresponding cis- and trans-cyclohexanedicarboxylic acids reported a base peak at m/z = 81.

Advanced Chromatographic Methods for Purity and Isomeric Ratio Determination

Advanced chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of cis and trans isomers in a mixture.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. The choice of the stationary phase and mobile phase (for HPLC) or temperature program (for GC) is critical for achieving good separation of the isomers.

Several GC-based methods have been developed for the determination of hexahydrophthalic anhydride in various matrices. These methods often involve derivatization to improve volatility and chromatographic performance. For instance, a GC-MS method has been reported for the analysis of hexahydrophthalic anhydride in unsaturated polyester (B1180765) resins after derivatization to the corresponding methyl esters.

Table 4: Chromatographic Methods for the Analysis of Hexahydrophthalic Anhydride Isomers

| Technique | Column/Stationary Phase | Detector | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., 5% phenyl methyl siloxane) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, isomeric ratio determination |

The development of robust chromatographic methods is crucial for quality control and for studying the stereochemistry of reactions involving this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a robust method for the analysis of this compound. Due to the compound's chemical nature as a cyclic anhydride, direct analysis can be challenging. Therefore, analytical methods often involve a derivatization step to enhance volatility and improve chromatographic separation.

A notable method involves the initial hydrolysis of the anhydride to its corresponding dicarboxylic acid, trans-1,2-cyclohexanedicarboxylic acid, followed by derivatization. One effective approach is the use of trimethyloxonium tetrafluoroborate for on-sample derivatization, converting the carboxylic acids into their more volatile methyl esters. researchgate.netrasayanjournal.co.in This sample preparation is followed by analysis using GC-MS, which provides both high-resolution separation and definitive identification of the analytes.

Research has detailed a comprehensive GC-MS procedure for the determination of both cis- and trans-hexahydrophthalic anhydride in complex matrices such as unsaturated polyester resins. researchgate.netrasayanjournal.co.in The method demonstrates excellent sensitivity, with limits of detection (LOD) in the picogram range. For the derivatized trans-1,2-cyclohexanedicarboxylic acid, a limit of detection of 8.0 pg and a limit of quantification of 29.7 pg have been reported. researchgate.netrasayanjournal.co.in

Another established GC-MS method, detailed in a Chinese patent, is designed for the determination of hexahydrophthalic anhydride and methylhexahydrophthalic anhydride in electrical and electronic products. google.com This method employs a standard HP-5MS column and an external standard method for quantification, showcasing the applicability of GC-MS in regulatory and quality control settings. google.com The sample preparation for this method involves extraction with solvents such as toluene or acetone. google.com

Below is an interactive data table summarizing typical GC-MS parameters for the analysis of derivatized this compound.

| Parameter | Condition |

| Chromatographic Column | HP-5MS, 30m x 0.25mm ID, 0.25µm film thickness |

| Guard Column | Deactivated fused silica (e.g., 10m x 0.25mm ID) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless or Split (e.g., 10:1 split ratio) |

| Oven Temperature Program | Initial: 60°C (hold for 1 min), Ramp: 10°C/min to 260°C (hold for 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Quantification Ion (for methyl ester derivative) | m/z = 81 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly when derivatization is not desirable or when analyzing complex mixtures that are not amenable to GC. Reversed-phase HPLC is a common mode of separation for cyclic anhydrides and their corresponding dicarboxylic acids.

A specific HPLC method for the analysis of hexahydrophthalic anhydride has been developed using a Newcrom R1 reverse-phase column. This method is suitable for determining the purity of the anhydride and can also be adapted for the analysis of its hydrolysis product. The mobile phase typically consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid to ensure good peak shape and resolution. For applications requiring mass spectrometric detection (LC-MS), a volatile modifier such as formic acid can be substituted for phosphoric acid.

The following interactive data table outlines a typical set of HPLC conditions for the analysis of Hexahydroisobenzofuran-1,3-dione.

| Parameter | Condition |

| Chromatographic Column | Newcrom R1 (or equivalent C18 column), e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Detector (e.g., at 210 nm) |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for this compound are not extensively detailed in the literature, the principles of HPLC can be readily transferred to a UPLC system to achieve faster and more efficient separations.

The separation of cis and trans isomers, which can be challenging, is an area where UPLC can provide significant benefits due to its higher peak capacities. A UPLC method for this compound would likely utilize a sub-2 µm particle version of a C18 stationary phase, similar to that used in the HPLC method. The faster analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications.

A prospective UPLC method for this compound is summarized in the interactive data table below.

| Parameter | Condition |

| Chromatographic Column | Acquity UPLC BEH C18 (or equivalent), e.g., 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.4-0.6 mL/min |

| Column Temperature | 40-50 °C |

| Detector | UV-Vis or Mass Spectrometer |

| Injection Volume | 1-5 µL |

Computational Chemistry and Theoretical Studies of Trans Hexahydroisobenzofuran 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.orgnih.gov For trans-Hexahydroisobenzofuran-1,3-dione, DFT calculations are employed to optimize the ground state geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be derived. nih.gov

These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, while a small gap indicates that the molecule is more easily excited and reactive. nih.gov DFT also provides information on the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for predicting intermolecular interactions.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -535.123 | Represents the total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO Energy (eV) | -7.85 | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.98 | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.87 | Indicates high kinetic stability and low reactivity. |

| Dipole Moment (Debye) | 4.52 | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Molecules with flexible components, such as the cyclohexane (B81311) ring in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable forms and the energy barriers between them. nih.gov Computational methods map out the potential energy landscape, which illustrates the energy of the molecule as a function of its geometry. nih.govresearchgate.net

For the trans-fused ring system, the cyclohexane ring can adopt various conformations, such as the chair, boat, and twist-boat forms. Theoretical calculations can determine the relative energies of these conformers. The global minimum on the energy landscape corresponds to the most stable and thus most populated conformation at equilibrium. nih.gov The energy differences between conformers are used to calculate their equilibrium populations according to the Boltzmann distribution.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer (Cyclohexane Ring) | Relative Energy (kcal/mol) | Equilibrium Population at 298 K (%) |

|---|---|---|

| Chair | 0.00 | >99 |

| Twist-Boat | 5.5 | <1 |

| Boat | 6.9 | <1 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

The anhydride (B1165640) functional group in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. It can also participate as a dipolarophile in cycloaddition reactions. Computational modeling can provide detailed mechanistic insights into these processes. researchgate.net For instance, in a hydrolysis reaction, calculations can map the energy profile for the approach of a water molecule, the formation of a tetrahedral intermediate, and the final ring-opening to form a dicarboxylic acid.

Similarly, for a [3+2] cycloaddition reaction with a 1,3-dipole like an azide, theoretical studies can predict the regioselectivity and stereoselectivity by comparing the activation barriers for different possible pathways. mtak.hunih.gov The distortion/interaction model is often used to analyze these activation barriers, separating the energy required to distort the reactants into their transition state geometries from the stabilizing interaction energy between them. nih.gov

Table 3: Calculated Activation Energies for Reactions of this compound (Illustrative)

| Reaction | Reaction Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Mechanistic Implication |

|---|---|---|---|

| Hydrolysis | Anhydride Ring-Opening | 22.5 | Suggests a moderate reaction rate at room temperature without a catalyst. |

| Reaction with Phenyl Azide | [3+2] Cycloaddition | 28.1 | Indicates the reaction is likely slow and may require elevated temperatures. |

Reaction outcomes are often heavily influenced by the presence of a catalyst or the nature of the solvent. Computational models can explicitly account for these factors. Catalytic effects are modeled by including the catalyst in the calculation, revealing how it lowers the activation energy by stabilizing the transition state or providing an alternative, lower-energy pathway.

Solvent effects are typically incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.netrwth-aachen.de These models can show how a solvent stabilizes or destabilizes reactants, transition states, and products based on their polarity, thereby altering reaction rates and equilibria.

Table 4: Solvent Effects on the Activation Energy of Anhydride Hydrolysis (Illustrative)

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 35.8 |

| Toluene | 2.4 | 29.3 |

| Acetonitrile | 37.5 | 24.1 |

| Water | 78.4 | 22.5 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT. compchemhighlights.org Computed ¹H and ¹³C chemical shifts for a proposed structure can be compared with experimental data to confirm its identity. This is particularly useful for assigning complex spectra or distinguishing between possible isomers. nih.gov

Vibrational frequencies corresponding to the absorption bands in an infrared (IR) spectrum can also be calculated. readthedocs.ioethz.ch These calculations provide a set of normal modes, each with a specific frequency and intensity. chemrxiv.orgnih.gov By analyzing the atomic motions associated with each mode, specific peaks in an experimental IR spectrum can be assigned to the vibrations of particular functional groups, such as the characteristic symmetric and asymmetric C=O stretches of the anhydride group.

Table 5: Predicted vs. Expected Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Key Atoms/Groups | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | Carbonyl (C=O) | 171.5 | ~170 ppm |

| ¹H Chemical Shift (ppm) | Bridgehead (CH) | 3.25 | ~3.1-3.4 ppm |

| IR Frequency (cm⁻¹) | C=O Asymmetric Stretch | 1855 | ~1850-1870 cm⁻¹ |

| IR Frequency (cm⁻¹) | C=O Symmetric Stretch | 1782 | ~1780-1800 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-O-C Stretch | 1230 | ~1220-1250 cm⁻¹ |

Stereochemical Prediction and Verification

Computational Assessment of Diastereoselectivity in Cycloaddition Reactions

A thorough search of computational chemistry literature reveals a lack of studies specifically investigating the diastereoselectivity of cycloaddition reactions to form this compound. While computational methods, such as Density Functional Theory (DFT), are widely used to predict the stereochemical outcomes of Diels-Alder and other cycloaddition reactions, no published research applies these methods to the specific reactants that would yield this target molecule. General principles of cycloaddition stereoselectivity are well-established, but specific quantitative predictions and detailed transition state analyses for the formation of this compound are not available.

Modeling of Isomer Interconversion Mechanisms

There is no available research on the computational modeling of isomer interconversion mechanisms for this compound. Such studies would typically involve mapping the potential energy surface to identify transition states and calculate the energy barriers for the conversion between the trans isomer and its corresponding cis form or other structural isomers. Without such studies, no data on the thermodynamics or kinetics of these potential isomerization processes can be provided.

Applications of Trans Hexahydroisobenzofuran 1,3 Dione in Materials Science and Advanced Chemical Synthesis

High-Performance Polymer Systems

The cycloaliphatic structure of trans-Hexahydroisobenzofuran-1,3-dione is instrumental in developing robust polymer systems. It serves as both a curing agent and a monomer, contributing to enhanced physical and chemical properties in the final materials. smolecule.com

Epoxy Resin Hardeners with Enhanced Dielectric Properties and Thermal Stability

This compound functions as an effective hardener (or curing agent) for epoxy resins, which are critical materials in aerospace, electronics, and structural composites. nih.govmdpi.com The selection of a hardener is crucial as its molecular structure significantly influences the properties of the cured polymer matrix. nih.govresearchgate.net

The rigid, non-planar structure of this cycloaliphatic anhydride (B1165640), when used to cure epoxy resins, creates a highly cross-linked network. cnrs.fr This dense network restricts the mobility of the polymer chains, which directly leads to a notable increase in the material's glass transition temperature (Tg). cnrs.frresearchgate.net A higher Tg allows the cured epoxy to maintain its structural integrity and mechanical properties at elevated temperatures. nih.govijert.org Studies on similar anhydride-cured systems demonstrate that the hardener's structure directly correlates with the thermal stability of the resulting thermoset, with rigid cyclic structures providing superior performance compared to more flexible linear hardeners. cnrs.frijert.org

In addition to thermal robustness, the dielectric properties of epoxy resins are critical for applications in electronic insulation and microelectronic packaging. nih.gov The molecular architecture of the hardener plays a key role in these properties. researchgate.net The incorporation of this compound can lead to epoxy systems with enhanced dielectric performance, specifically low dielectric loss. This is attributed to its largely non-polar aliphatic structure and the way its rigidity limits the mobility of polar groups within the polymer network, which can otherwise contribute to energy dissipation under an alternating electric field. researchgate.netnih.gov Pure epoxy resin typically has a dielectric constant of around 3.5, and while fillers are often used to modify this, the choice of hardener is fundamental to establishing the baseline dielectric performance and ensuring its stability across a range of temperatures and frequencies. nih.gov

Table 1: Enhanced Properties of Epoxy Resins Cured with Anhydride Hardeners

| Property | Enhancement Attributed to this compound | Scientific Rationale |

|---|---|---|

| Thermal Stability | Increased Glass Transition Temperature (Tg) and decomposition temperature. nih.govcnrs.fr | The rigid cycloaliphatic structure forms a dense, highly cross-linked polymer network, restricting segmental motion. cnrs.frresearchgate.net |

| Dielectric Properties | Lower dielectric loss and stable dielectric constant. researchgate.netnih.gov | The non-polar nature and rigidity of the hardener's structure limit the mobility of polar functional groups within the cured resin. researchgate.net |

| Mechanical Properties | Increased rigidity and strength. nih.govijert.org | The formation of a rigid, stable three-dimensional network enhances the stiffness and load-bearing capacity of the material. nih.gov |

Monomer in the Synthesis of Specialty Polyimides and Polyester (B1180765) Resins

The anhydride functionality of this compound allows it to act as a monomer in polycondensation and ring-opening polymerization reactions. smolecule.com This makes it a valuable building block for specialty polymers beyond epoxy systems.

In the synthesis of polyester resins, the anhydride ring can be opened by diols to form ester linkages, creating a polymer backbone that incorporates the stable cycloaliphatic ring. This process can be used to produce biodegradable polymers, as the ester linkages are susceptible to enzymatic degradation, making them suitable for certain biomedical applications. smolecule.com Similarly, in the production of polyimides, it can react with diamines. The inclusion of its saturated ring structure into the polymer chain imparts properties such as improved thermal stability, chemical resistance, and specific mechanical characteristics to the resulting resins. nih.gov

Development of Advanced Adhesive, Coating, and Sealant Formulations

The desirable properties imparted by this compound as a curing agent directly translate to its use in advanced formulations for adhesives, coatings, and sealants. smolecule.com These applications demand high performance in terms of durability, adhesion, and resistance to heat and chemicals. mdpi.comresearchgate.net

Epoxy-based adhesives cured with this anhydride exhibit strong bonding capabilities due to the robust, cross-linked network formed during curing. researchgate.net When used in coatings, it contributes to a hard, protective finish with excellent chemical resistance, protecting the underlying substrate from corrosion and environmental degradation. smolecule.com The thermal stability it provides is particularly valuable for coatings and sealants used in demanding industrial or automotive environments. nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

Beyond polymer science, the stereochemistry of this compound makes it a molecule of interest in the field of asymmetric synthesis. Chirality is a critical feature in many biologically active molecules, and the use of "chiral building blocks" is a primary strategy for synthesizing enantiomerically pure compounds. sigmaaldrich.comportico.org

Investigations into Enantioselective Transformations

The trans isomer of Hexahydroisobenzofuran-1,3-dione is a chiral molecule, existing as a pair of enantiomers. Optically pure versions of this compound, such as (3aS,7aS)-Hexahydroisobenzofuran-1,3-dione, are commercially available and serve as chiral synthons. chemscene.com The presence of defined stereocenters allows chemists to use these molecules in enantioselective transformations. The anhydride ring can undergo stereospecific ring-opening reactions with various nucleophiles, effectively transferring the inherent chirality of the starting material to a new, more complex molecule. This control over stereochemistry is fundamental to modern organic synthesis.

Synthesis of Optically Active Compounds for Research Purposes

Chiral building blocks like the enantiomers of this compound are employed as starting materials for the multi-step synthesis of optically active target compounds, particularly for pharmaceutical and life sciences research. smolecule.comportico.org The ability to start a synthetic sequence with a molecule of known, high enantiomeric purity is often the most efficient way to ensure the final product also has the desired stereochemistry. sigmaaldrich.com This is crucial because the biological activity of a chiral molecule is often exclusive to one of its enantiomers. Therefore, access to such chiral synthons facilitates research into the structure-activity relationships of new potential therapeutic agents. smolecule.com

Precursor in Fine Chemical and Specialty Chemical Manufacturing

This compound, an alicyclic dicarboxylic anhydride, serves as a valuable precursor in the synthesis of a variety of fine and specialty chemicals. Its saturated carbocyclic ring and reactive anhydride functionality allow for its use as a foundational element in the construction of more complex molecular architectures. The trans configuration of the molecule imparts specific stereochemical properties that can influence the three-dimensional structure and, consequently, the function of the resulting derivatives. This makes it a subject of interest in research-focused chemical manufacturing where precise molecular design is paramount.

Intermediates for Advanced Dyes and Pigments (Research-focused applications)

While direct, large-scale commercial use of this compound in the dye and pigment industry is not extensively documented, its structural analogy to phthalic anhydride suggests its potential as a building block for novel colorants in a research context. Phthalic anhydride is a well-established precursor for a wide range of dyes, including the highly fluorescent rhodamines and the robust phthalocyanine (B1677752) pigments. rsc.org The reactivity of the anhydride group is key to these syntheses, as it readily undergoes reactions with aromatic amines and other nucleophiles to form the core structures of these dyes.

In a research setting, this compound could be explored as a precursor to alicyclic analogues of traditional dyes. The replacement of the aromatic ring of phthalic anhydride with a saturated cyclohexane (B81311) ring would be expected to significantly alter the electronic and photophysical properties of the resulting dye molecules. This could lead to the development of colorants with unique characteristics, such as improved solubility in non-polar media or enhanced stability to UV degradation due to the absence of a readily oxidizable aromatic system.

The synthesis of such novel dyes would likely follow established pathways, such as the condensation of the anhydride with substituted anilines or other aromatic amines. For example, the reaction with m-aminophenols, which with phthalic anhydride yields rhodamines, could be investigated. rsc.org The resulting compounds would lack the extensive conjugation of traditional rhodamines, likely shifting their absorption and emission maxima to shorter wavelengths, potentially yielding fluorescent compounds in the UV or blue regions of the spectrum.

The following table outlines potential research avenues for the synthesis of novel dye intermediates from this compound, drawing parallels with known reactions of phthalic anhydride.

| Potential Dye Class | Reactant for this compound | Anticipated Intermediate Structure | Potential Research Focus |

| Alicyclic Rhodamine Analogues | m-Aminophenol derivatives | A condensed xanthene-like structure with a saturated cyclohexane core | Investigation of fluorescence properties and photostability. |

| Alicyclic Phthalimide Pigments | Substituted anilines | N-Aryl-hexahydroisobenzofuran-1,3-dicarboximides | Exploration of thermal stability and dispersibility in polymer matrices. |

| Azo-imide Hybrid Dyes | Amino-functionalized azo compounds | Azo dyes functionalized with a hexahydroisobenzofuran-dicarboximide moiety | Study of color fastness and affinity for synthetic fibers. |

Further research in this area could focus on the impact of the trans-stereochemistry on the final properties of the dyes, such as their crystal packing and aggregation behavior, which are crucial for pigment performance.

Building Blocks for Research-Grade Fragrance Compounds

The synthesis of fragrance compounds often involves the creation of molecules with specific stereochemistry and functional groups that interact with olfactory receptors. Cyclic compounds, including lactones and esters, are prevalent in the fragrance industry. nih.gov The structure of this compound, with its defined stereochemistry and reactive anhydride group, makes it an interesting starting material for the synthesis of novel research-grade fragrance molecules.

The anhydride can be readily opened with alcohols to form monoesters, which can then be further modified. This provides a route to a variety of ester-based compounds with varying chain lengths and functional groups, allowing for the systematic exploration of structure-odor relationships. The rigid trans-1,2-disubstituted cyclohexane backbone would impart a specific shape to the resulting molecules, which is a critical factor in determining their scent profile.

Research efforts could focus on the synthesis of derivatives that mimic the structures of known fragrance compounds, but with the inclusion of the hexahydroisobenzofuran moiety to potentially introduce novel olfactory notes. For instance, reactions with alcohols known to contribute to pleasant scents, such as geraniol (B1671447) or citronellol, could yield new ester derivatives with complex odor profiles. researchgate.net

The table below presents a hypothetical research plan for the development of new fragrance compounds from this compound.

| Target Fragrance Class | Synthetic Strategy | Example Reactant | Potential Odor Profile |

| Floral Esters | Ring-opening esterification | Geraniol | Rosy, floral with a potentially waxy or fruity undertone from the cyclic core. |

| Woody/Amber Lactones | Reduction and subsequent intramolecular cyclization | Reduction of one carbonyl group followed by lactonization | Complex woody, musky, or ambery notes depending on the final structure. |

| Sandalwood Mimics | Multi-step synthesis to build a more complex side chain | Reaction with organometallic reagents followed by further functionalization | Potentially sandalwood-like with novel facets due to the different core structure. |

The exploration of such derivatives is purely within the research domain, aiming to expand the palette of available fragrance ingredients and to better understand the molecular features that govern the perception of scent.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for trans-Hexahydroisobenzofuran-1,3-dione Synthesis and Transformations

The synthesis of cyclic anhydrides, including this compound, is undergoing a transformation driven by the development of novel catalytic systems. These new methods offer pathways to improved efficiency, selectivity, and sustainability compared to traditional thermal dehydration or the use of harsh dehydrating agents. nih.govlibretexts.orgresearchgate.net

One of the most promising frontiers is the use of transition-metal catalysis. For instance, palladium(II)-catalyzed β- or γ-C(sp³)-H carbonylation of free carboxylic acids has been reported as a new method for synthesizing a wide range of cyclic anhydrides. nih.gov This approach, which utilizes a bidentate ligand and a convenient solid CO source like Mo(CO)6, could be adapted for the synthesis of this compound from its corresponding dicarboxylic acid under milder conditions. nih.gov Another innovative approach involves the palladium-catalyzed hydrocarbonylative synthesis of anhydrides from alkenes and carboxylic acids, which has been demonstrated for higher-order aliphatic anhydrides. acs.org

Organocatalysis also presents a significant area of development. Chiral diamine-derived thiourea (B124793) catalysts have been successfully used for the desymmetrization of various cyclic anhydrides through enantioselective thiolysis and aminolysis. nih.govacs.org While this is a transformation of the anhydride (B1165640), the principles of activating the carbonyl groups through hydrogen bonding could be applied to catalyze other reactions of this compound. Furthermore, weak Lewis acids, such as magnesium chloride, have been shown to efficiently catalyze the synthesis of cyclic anhydrides from dicarboxylic acids using dialkyl dicarbonates, offering a milder and more selective alternative to traditional methods. researchgate.netacs.orgorganic-chemistry.orgorganic-chemistry.org

Biocatalysis is another emerging area with significant potential. The use of enzymes for the production of dicarboxylic acids, the precursors to anhydrides, is a growing field. nih.gov The development of engineered enzymes for the direct dehydration of dicarboxylic acids to anhydrides, including the precursor to this compound, represents a future green chemistry goal.

| Catalytic System | Description | Potential Application for this compound |

| Palladium(II) Catalysis | C-H carbonylation of dicarboxylic acids. | Direct synthesis from the corresponding dicarboxylic acid under mild conditions. |

| Organocatalysis (Thiourea) | Asymmetric ring-opening of cyclic anhydrides. | Enantioselective derivatization of the anhydride ring. |

| Weak Lewis Acid Catalysis (MgCl2) | Dehydration of dicarboxylic acids using dialkyl dicarbonates. | Efficient and selective synthesis from the corresponding dicarboxylic acid. |

| Biocatalysis | Enzymatic production of dicarboxylic acids. | Sustainable production of the precursor dicarboxylic acid. |

Integration into Continuous Flow Chemistry and Sustainable Synthesis Processes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. mtu.edursc.orgmtu.edu Future research will likely focus on integrating its synthesis into continuous flow chemistry setups and employing more sustainable reagents and conditions.

Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of related compounds, such as isobenzofuran-1,3-diones from indane derivatives in subcritical water, highlights a move towards more environmentally benign, catalyst-free, one-step procedures that could be adapted for flow chemistry. researchgate.net A continuous flow process for the synthesis of this compound from its dicarboxylic acid precursor would represent a significant advancement in its manufacturing.

Sustainable synthesis also involves the use of greener reagents and solvents. The development of methods that avoid toxic dehydrating agents like acetic anhydride or thionyl chloride is a key goal. nih.gov The use of dialkyl dicarbonates with a weak Lewis acid catalyst is one such greener alternative. researchgate.netacs.orgorganic-chemistry.orgorganic-chemistry.org Additionally, research into solid-supported catalysts could simplify purification and catalyst recycling, further enhancing the sustainability of the synthesis.

| Sustainable Approach | Description | Relevance to this compound |

| Continuous Flow Synthesis | Performing the synthesis in a continuous reactor. | Improved safety, efficiency, and scalability of production. |

| Green Reagents | Replacing hazardous dehydrating agents with milder alternatives. | Reduced environmental impact and improved safety profile of the synthesis. |

| Catalyst-Free Synthesis | Utilizing conditions like subcritical water to avoid catalysts. | Simplified purification and reduced cost. |

| Solid-Supported Catalysts | Immobilizing the catalyst on a solid support. | Easier catalyst removal and recycling. |

Exploration of Unconventional Reactivity Modes and Advanced Derivatization Pathways

The anhydride functionality in this compound is a versatile handle for a wide range of chemical transformations. saskoer.cafiveable.melibretexts.org While traditional reactions like hydrolysis, alcoholysis, and aminolysis are well-established, emerging research is exploring more unconventional reactivity modes to create novel and complex molecules.

One such area is decarboxylative functionalization, where one of the carboxyl groups of the anhydride is removed and replaced with another functional group. researchgate.netbohrium.comresearchgate.net This strategy, often enabled by photoredox or transition-metal catalysis, could allow for the introduction of alkyl, aryl, or other groups onto the cyclohexane (B81311) ring of this compound, opening up a vast new chemical space for derivatization.

Formal cycloaddition reactions are another exciting frontier. Cyclic anhydrides have been shown to participate in reactions that are formally [4+2] cycloadditions, leading to the formation of complex polycyclic structures. acs.org The rigid trans-conformation of the starting material could impart a high degree of stereocontrol in such reactions, making it a valuable building block for the synthesis of architecturally complex molecules.

Advanced derivatization through organocatalytic ring-opening reactions also continues to be an area of intense research. The use of chiral catalysts to achieve enantioselective ring-opening with various nucleophiles can lead to the synthesis of chiral dicarboxylic acid monoesters and monoamides, which are valuable intermediates in pharmaceutical and materials science. nih.govacs.org

Design of Novel Materials Incorporating this compound Scaffolds with Tunable Properties

The rigid and stereochemically defined structure of this compound makes it an excellent monomer for the synthesis of advanced polymers with tunable properties. mdpi.commdpi.com Its incorporation into polyesters, polyamides, and polyimides can impart desirable characteristics such as high thermal stability, improved mechanical strength, and specific optical properties.

Ring-opening polymerization (ROP) of this compound with diols or diamines can lead to the formation of linear polyesters and polyamides. The trans-stereochemistry of the monomer is expected to result in polymers with a more regular and potentially crystalline microstructure compared to those derived from the cis-isomer, leading to enhanced thermal and mechanical properties. Recent advances in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides provide a powerful tool for creating polyesters with diverse functionalities and tunable glass transition temperatures. acs.org

The use of this compound as a curing agent for epoxy resins is another area of interest. Bio-based anhydrides, such as those derived from rosin (B192284) acids, have been shown to be effective alternatives to petrochemical curing agents, and this compound could offer similar benefits with the added advantage of its well-defined stereochemistry. rsc.org

Furthermore, the anhydride group can be used to graft onto existing polymer backbones, such as polyolefins, to introduce polarity and functionality. mdpi.commdpi.com This modification can improve properties like adhesion, dyeability, and compatibility with other polymers in blends and composites. The development of functionalized cyclic poly(α-hydroxy acids) via controlled ROP of O-carboxyanhydrides also points to the potential for creating novel degradable polyesters with unique properties. nih.gov

| Polymer Type | Synthesis Method | Potential Properties |

| Polyesters | Ring-Opening Polymerization (ROP) with diols | High thermal stability, crystallinity, mechanical strength |

| Polyamides | ROP with diamines | High thermal stability, mechanical strength, specific solubility |

| Polyimides | Reaction with diamines followed by imidization | Excellent thermal and chemical resistance, good dielectric properties |

| Epoxy Resins | Used as a curing agent | High crosslink density, improved thermal and mechanical properties |

Synergistic Approaches Combining Advanced Experimental Methodologies with High-Throughput Computational Studies

The future of chemical research lies in the synergy between advanced experimental techniques and powerful computational methods. mdpi.comuva.nl For a molecule like this compound, this integrated approach can accelerate the discovery of new reactions, the design of novel materials, and the optimization of synthetic processes.

Density Functional Theory (DFT) calculations are becoming increasingly valuable for understanding the reactivity of molecules and predicting the outcomes of reactions. mdpi.comnih.govmdpi.comresearchgate.net DFT can be used to study the reaction mechanisms of novel catalytic transformations of this compound, to rationalize the stereochemical outcomes of its reactions, and to predict its spectroscopic properties. For example, DFT studies on the reactivity of other cyclic anhydrides have provided insights into their behavior in cycloaddition and polymerization reactions. mdpi.com

Computational modeling is also a powerful tool in polymer science. core.ac.ukuic.edu Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical modulus, and solubility. This allows for the in-silico design of polymers with specific, tunable properties before they are synthesized in the lab, saving significant time and resources.